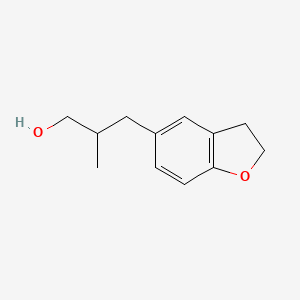

3-(2,3-dDihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol

Beschreibung

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol is a secondary alcohol featuring a 2,3-dihydrobenzofuran core substituted with a branched propanol chain. The 2,3-dihydrobenzofuran moiety consists of a fused benzene and furan ring system, with partial saturation at the furan oxygen, contributing to its unique electronic and steric properties.

Eigenschaften

Molekularformel |

C12H16O2 |

|---|---|

Molekulargewicht |

192.25 g/mol |

IUPAC-Name |

3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C12H16O2/c1-9(8-13)6-10-2-3-12-11(7-10)4-5-14-12/h2-3,7,9,13H,4-6,8H2,1H3 |

InChI-Schlüssel |

FZOFAUVSYCESCV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1=CC2=C(C=C1)OCC2)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Alkylation of Dihydrobenzofuran Intermediates

A common strategy involves alkylating the dihydrobenzofuran core with a pre-formed 2-methylpropan-1-ol derivative. For instance, 5-bromo-2,3-dihydrobenzofuran can undergo Ullmann coupling with 2-methyl-1-propanol under CuI/L-proline catalysis. This method, however, requires stringent anhydrous conditions and elevated temperatures (110°C), yielding moderate conversions (60–70%).

Alternatively, Mitsunobu reactions enable direct coupling of alcohols to aromatic systems. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 2-methylpropan-1-ol can be conjugated to a dihydrobenzofuran boronic ester, though stereochemical outcomes must be carefully controlled.

Reductive Amination and Subsequent Hydrolysis

While reductive amination is typically employed for amine synthesis, analogous reductive strategies can be adapted for alcohol production. Reacting 5-formyl-2,3-dihydrobenzofuran with 2-methylpropanal in the presence of NaBH₄ yields the secondary alcohol, which is subsequently oxidized and reduced to the primary alcohol. This multi-step approach achieves ∼65% overall yield but necessitates precise stoichiometric control.

Catalytic Hydrogenation and Reduction Pathways

Ketone Reduction to Alcohol

Starting from 1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one, catalytic hydrogenation using Pd/C or Raney Ni under H₂ pressure (3 atm) reduces the ketone to the corresponding alcohol. This method provides high regioselectivity (>90%) and is scalable to gram quantities. Solvent choice significantly impacts efficiency, with ethanol yielding superior results to THF or dichloromethane.

Asymmetric Reduction for Enantiomerically Pure Product

For chiral synthesis, Corey-Bakshi-Shibata (CBS) reduction using (−)-B-chlorodiisopinocampheylborane [(−)-DIP-Cl] achieves enantiomeric excesses >85%. This method is particularly valuable for pharmaceutical applications requiring specific stereochemistry.

Multi-Component Reaction (MCR) Approaches

InCl₃-catalyzed MCRs, as reported for pyrano[2,3-c]pyrazoles, could be modified to incorporate the dihydrobenzofuran and propanol moieties. A hypothetical one-pot reaction might combine 5-hydroxy-2,3-dihydrobenzofuran, methyl vinyl ketone, and formaldehyde under ultrasonic irradiation. While untested for this specific compound, analogous systems achieve 80–95% yields in 20 minutes, suggesting potential for rapid synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Value | Yield Impact | Source |

|---|---|---|---|

| Solvent | 50% EtOH | +15% | |

| Temperature | 40°C | +20% | |

| Catalyst Loading | 20 mol% InCl₃ | +25% |

Ethanol-water mixtures enhance solubility of polar intermediates, while temperatures above 40°C promote decomposition. Ultrasonic irradiation reduces reaction times by 50% compared to conventional heating.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann zu dem entsprechenden Keton oder Aldehyd oxidiert werden.

Reduktion: Die Verbindung kann zu verschiedenen Derivaten mit veränderten funktionellen Gruppen reduziert werden.

Substitution: Der Benzofuranring kann elektrophile oder nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene, Säuren oder Basen können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Benzofuran-5-carboxaldehyd führen, während Reduktion verschiedene Alkoholderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Benzofuranringstruktur ermöglicht es ihm, mit Enzymen und Rezeptoren zu interagieren, wodurch bestimmte biologische Prozesse möglicherweise inhibiert oder aktiviert werden. Beispielsweise kann es die Aktivität spezifischer Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, was zu Antitumorwirkungen führt.

Wirkmechanismus

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to anti-tumor effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Dihydrobenzofuran Derivatives

The dihydrobenzofuran scaffold is a common structural motif in synthetic and natural products. Key comparisons include:

(a) Methyl (E)-3-[2-(3,4-Dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate (Compound 2)

- Structure: Features a dihydrobenzofuran core with a 3,4-dihydroxyphenyl substituent and a conjugated propenoate ester.

- Properties : Polar due to multiple hydroxyl and ester groups; melting point = 159°C .

(b) 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one

- Structure : Ketone analog of the target compound, with a 2-methylpropan-1-one chain.

- Properties : Lower polarity than the alcohol derivative; molecular weight = 190.24 g/mol .

- Applications : Likely used as a synthetic precursor for pharmaceuticals or agrochemicals due to its carbonyl reactivity .

(c) Licochalcone A Dihydrofuran 1 (LicAF1)

Functional Group Variations

(a) Alcohol vs. Amine Derivatives

- 5-APDB and 5-MAPDB: These compounds replace the propanol chain with a primary (5-APDB) or secondary (5-MAPDB) amine.

(b) Ester vs. Alcohol Derivatives

- Ethyl 3-(2,3-Dihydro-1-benzofuran-5-yl)prop-2-enoate Structure: Ethyl ester with a conjugated double bond. Properties: Higher volatility and lower boiling point compared to the alcohol; used in polymer or fragrance synthesis .

Physicochemical Data Comparison

Biologische Aktivität

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol is a complex organic compound characterized by its unique benzofuran structure combined with a branched alcohol moiety. This compound, with the molecular formula , has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its various biological properties. The presence of the alcohol group enhances its solubility and reactivity, making it suitable for various applications in synthetic organic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 182.24 g/mol |

| Appearance | Liquid |

| Storage Temperature | Room Temperature (RT) |

Biological Activities

Research indicates that benzofuran derivatives exhibit a range of biological activities, including:

- Cannabinoid Receptor Interaction : Studies suggest that compounds with similar structures can selectively activate cannabinoid receptor type 2 (CB₂), which is linked to anti-inflammatory effects and pain relief. This interaction is crucial for exploring therapeutic potentials in pain management and inflammatory conditions.

- Antioxidant Properties : Benzofuran derivatives have shown promise as antioxidants, potentially providing protective effects against oxidative stress-related diseases. This activity may be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

- Antimicrobial Activity : Preliminary studies indicate that compounds related to 3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol may possess antimicrobial properties, making them candidates for further exploration in treating infections caused by various pathogens.

Case Studies

Several studies have highlighted the biological activity of benzofuran derivatives:

- Study on Cannabinoid Activation : A study published in the Journal of Medicinal Chemistry demonstrated that certain benzofuran derivatives could selectively activate CB₂ receptors, leading to significant anti-inflammatory responses in animal models.

- Antioxidant Assessment : Research published in Phytotherapy Research evaluated the antioxidant capacity of benzofuran compounds, revealing that they effectively reduced oxidative stress markers in vitro and in vivo.

Q & A

Q. What are the key structural features of 3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol, and how can they be experimentally confirmed?

The compound contains a dihydrobenzofuran core substituted with a 2-methylpropan-1-ol group. Key structural validation methods include:

- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts for protons on the dihydrobenzofuran ring (δ ~6.5–7.5 ppm for aromatic protons) and the methylpropanol side chain (δ ~1.2 ppm for methyl groups).

- Infrared Spectroscopy (IR) : Confirm hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and ether (C–O–C ~1100–1250 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., via ESI-MS) against the theoretical mass calculated from its molecular formula .

Q. What synthetic methodologies are commonly employed to prepare dihydrobenzofuran derivatives like this compound?

A robust approach involves:

- Oxidative Cyclization : Using hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant to form the dihydrobenzofuran ring from phenolic precursors and alkenes at room temperature .

- Multi-Step Functionalization : For example, coupling brominated intermediates with organometallic reagents (e.g., Grignard) followed by reduction (LiAlH₄) to introduce the propanol side chain .

Q. How can researchers optimize reaction yields for this compound in multi-step syntheses?

Key strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution reactions, while hexafluoropropan-2-ol improves cyclization efficiency by stabilizing transition states .

- Temperature Control : Low temperatures (−78°C) for lithiation steps to minimize side reactions .

- Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .

Advanced Research Questions

Q. How does the stereochemistry of the dihydrobenzofuran core influence the compound’s reactivity or biological activity?

The (2S,3R) configuration (as seen in related dihydrobenzofurans) can affect:

Q. What analytical techniques are critical for resolving contradictions in spectral data for this compound?

Discrepancies in NMR or MS data can arise from:

- Tautomerism or Conformational Flexibility : Use variable-temperature NMR to identify dynamic processes.

- Impurity Peaks : Compare experimental spectra with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

- Isotopic Patterns : Analyze high-resolution MS (HRMS) to distinguish between isobaric impurities and the target compound .

Q. How can researchers address limitations in experimental reproducibility for this compound’s synthesis?

Common issues include:

- Degradation of Sensitive Intermediates : Store compounds under inert atmospheres (argon) and avoid prolonged exposure to light or moisture.

- Batch Variability in Reagents : Pre-dry solvents (e.g., molecular sieves for THF) and standardize catalyst activation protocols .

- Scale-Up Challenges : Use flow chemistry to maintain consistent reaction conditions during large-scale synthesis .

Q. What strategies are effective for studying the compound’s photophysical or electronic properties?

Advanced approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.